Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Catalog No.
S689164
CAS No.
3209-40-3
M.F
C7H8ClNO3
M. Wt
189.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

CAS Number

3209-40-3

Product Name

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

IUPAC Name

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3

InChI Key

RNURPQMTRDHCNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)CCl

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CCl

Organic Synthesis:

  • Building Block for Heterocycles: ECMC can serve as a valuable building block for the synthesis of more complex heterocyclic compounds due to the presence of the reactive chloromethyl group and the ester functionality. These functionalities allow for further chemical transformations, enabling the construction of diverse heterocyclic structures with potential applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

  • Drug Discovery and Development: ECMC has been explored as a potential starting material for the development of new drugs due to its structural similarity to certain bioactive molecules. The chloromethyl group can be readily modified to introduce various functional groups, potentially leading to compounds with diverse biological activities [].

Materials Science:

  • Polymer Synthesis: ECMC has been investigated for its potential use in the synthesis of functional polymers. The reactive chloromethyl group can participate in polymerization reactions, leading to the formation of polymers with unique properties. These polymers could be explored for various applications, such as drug delivery and controlled release systems [].

Chemical Biology:

  • Probe Development: ECMC can be used as a platform for the development of probes for studying biological processes. By attaching specific targeting moieties to the chloromethyl group, researchers can create probes that bind to specific biomolecules or cellular components, enabling the investigation of their function and interactions [].

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.6 g/mol. This compound belongs to the class of isoxazole derivatives, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chloromethyl group at the 5-position enhances its reactivity, making it an important intermediate in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures that are valuable in synthetic chemistry.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

Research indicates that ethyl 5-(chloromethyl)isoxazole-3-carboxylate exhibits various biological activities. It has been studied for its potential as:

  • Anticancer Agent: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Antibacterial Properties: Its structural features may contribute to activity against certain bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic avenues for related diseases .

The biological mechanisms often involve interactions with specific enzymes or receptors, which can be targeted for drug development.

The synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate typically involves several key steps:

  • Cyclization: A common method includes the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions, leading to the formation of ester-functionalized isoxazoles.
  • Optimization for Industrial Production: Large-scale production may utilize continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

These methods underline the compound's accessibility for both laboratory and industrial applications.

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate has diverse applications, including:

  • Medicinal Chemistry: It serves as a precursor for synthesizing bioactive molecules with potential therapeutic effects.
  • Materials Science: The compound is utilized in developing novel materials with specific electronic and optical properties.
  • Chemical Biology: It aids in studying enzyme inhibitors and receptor ligands, contributing to understanding biological pathways .

These applications demonstrate its importance across multiple scientific disciplines.

Interaction studies involving ethyl 5-(chloromethyl)isoxazole-3-carboxylate focus on its binding affinity to various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor functions. Additionally, the isoxazole ring can engage in hydrogen bonding and π-π interactions, stabilizing its binding to targets . Such studies are crucial for elucidating its mechanism of action and therapeutic potential.

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate shares structural similarities with several other compounds, including:

Compound NameUnique Features
Ethyl 5-bromoisoxazole-3-carboxylateContains bromine instead of chlorine; different reactivity profile.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylateMethyl group at the 4-position alters electronic properties.
Ethyl 4-methylisoxazole-3-carboxylateLacks the chloromethyl group; reduced reactivity.
Ethyl 5-methylisoxazole-3-carboxylateMethyl substitution affects sterics and reactivity.
Ethyl isoxazole-3-carboxylateSimplified structure; lacks halogen substituents.

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate stands out due to its chloromethyl group, which allows for specific nucleophilic substitution reactions not available in its analogs. This unique feature enhances its utility as an intermediate in organic synthesis, particularly in medicinal chemistry and materials science.

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate exhibits a well-defined molecular architecture that embodies the characteristic features of substituted isoxazole derivatives. The compound possesses the molecular formula C₇H₈ClNO₃ with a molecular weight of 189.596 grams per mole, and is registered under Chemical Abstracts Service number 3209-40-3. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, which precisely describes the positioning of functional groups around the isoxazole core. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CCOC(=O)C1=NOC(=C1)CCl, which encodes the connectivity of all atoms within the molecule.

The isoxazole ring system forms the central structural motif, consisting of a five-membered heterocyclic arrangement containing both nitrogen and oxygen atoms in adjacent positions. The chloromethyl substituent (-CH₂Cl) occupies the 5-position of the isoxazole ring, while the ethyl carboxylate group (-COOC₂H₅) is attached at the 3-position. This specific substitution pattern creates a compound with enhanced reactivity due to the presence of the electrophilic chloromethyl group, which serves as a site for nucleophilic substitution reactions. The International Chemical Identifier key RNURPQMTRDHCNM-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating its identification in chemical databases and literature searches.

PropertyValueReference
Molecular FormulaC₇H₈ClNO₃
Molecular Weight189.596 g/mol
Chemical Abstracts Service Number3209-40-3
International Union of Pure and Applied Chemistry Nameethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Simplified Molecular Input Line Entry SystemCCOC(=O)C1=NOC(=C1)CCl
International Chemical Identifier KeyRNURPQMTRDHCNM-UHFFFAOYSA-N
European Community Number692-190-2
PubChem Compound Identifier14674306

Historical Development in Heterocyclic Chemistry

The historical development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in the early twentieth century, who made the first significant contribution to this field in 1903 by synthesizing the parent isoxazole compound through the oximation of propargylaldehyde acetal. This foundational work established the basic synthetic principles that would later be expanded and refined to access more complex isoxazole derivatives, including ethyl 5-(chloromethyl)isoxazole-3-carboxylate. The term "isoxazole" itself reflects the structural relationship to the previously discovered oxazole, with the "iso" prefix indicating the positional isomerism of the nitrogen and oxygen atoms within the five-membered ring system.

The evolution of isoxazole synthesis methodology has progressed through several distinct phases, beginning with early classical approaches and advancing to modern metal-catalyzed and metal-free synthetic strategies. The development of regioselective synthetic methods has been particularly important for accessing specifically substituted isoxazole derivatives like ethyl 5-(chloromethyl)isoxazole-3-carboxylate. Literature surveys reveal that numerous substituted isoxazoles have been prepared using a variety of synthetic routes, with each approach offering specific advantages in terms of regioselectivity, yield, and functional group tolerance. The emergence of environmentally benign synthetic approaches, including the use of deep eutectic solvents and metal-free conditions, represents a recent advancement in the field that addresses sustainability concerns while maintaining synthetic efficiency.

The development of specialized synthetic methodologies for chloromethyl-substituted isoxazoles has been driven by their recognized utility as synthetic intermediates. Recent advances have focused on improving the efficiency and environmental impact of these syntheses, with particular attention to avoiding the use of organic oxidants, bases, and solvents. These improvements reflect the broader evolution of heterocyclic chemistry toward more sustainable and practical synthetic approaches that can be readily implemented in both academic and industrial settings.

Role in Contemporary Organic Synthesis

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate occupies a prominent position in contemporary organic synthesis as a versatile building block for the construction of complex heterocyclic architectures. The compound's bifunctional nature, characterized by the presence of both an electrophilic chloromethyl group and a nucleophilic ester functionality, enables it to participate in a diverse array of chemical transformations. The chloromethyl substituent serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5-position of the isoxazole ring. This reactivity profile makes the compound particularly valuable for the synthesis of libraries of isoxazole derivatives with varied substitution patterns.

The synthetic utility of ethyl 5-(chloromethyl)isoxazole-3-carboxylate extends to its role as an intermediate in pharmaceutical and agrochemical development. The isoxazole core structure is recognized for its presence in numerous biologically active compounds, and the specific substitution pattern of this derivative provides access to molecules with potential therapeutic applications. The compound can undergo various chemical transformations, including nucleophilic substitution at the chloromethyl position, hydrolysis or reduction of the ester group, and electrophilic substitution reactions on the isoxazole ring itself. These transformation possibilities enable synthetic chemists to access a wide range of structural analogs for biological evaluation.

Recent synthetic methodologies have enhanced the accessibility and utility of ethyl 5-(chloromethyl)isoxazole-3-carboxylate in organic synthesis. Improved procedures for its preparation have been developed that provide high yields of the target product while avoiding the use of traditional organic oxidants, bases, and solvents. These advances include the use of cycloaddition reactions of nitrile oxides generated in situ from aldoximes with 2,3-dichloropropene in oxidizing systems, which represents a more environmentally friendly approach to accessing this important synthetic intermediate. The development of such sustainable synthetic routes reflects the evolving priorities of contemporary organic chemistry, where efficiency and environmental impact are increasingly important considerations.

Synthetic ApplicationReaction TypeProduct TypeReference
Nucleophilic substitutionChloromethyl group displacementFunctionalized isoxazoles
Ester hydrolysisCarboxylate formationIsoxazole carboxylic acids
Ester reductionAlcohol formationHydroxymethyl isoxazoles
Cycloaddition precursorNitrile oxide generationSubstituted isoxazoles
Building block synthesisMulti-step transformationsComplex heterocycles

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate

Dates

Modify: 2023-08-15

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